Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by its bicyclic structure, which includes a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a nitrogen-containing bicyclic ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with {3-azabicyclo[3.1.1]heptan-1-yl}methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the bicyclic ring system.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, reduced bicyclic compounds, and substituted esters .
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The hydroxymethyl and tert-butyl ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: This compound has a similar bicyclic structure but with two nitrogen atoms in the ring system.
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound features a different bicyclic ring system with an aminomethyl group.
Uniqueness
Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H23NO3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h15H,5-9H2,1-4H3 |
InChI Key |
NHCJTPJRBDUQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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